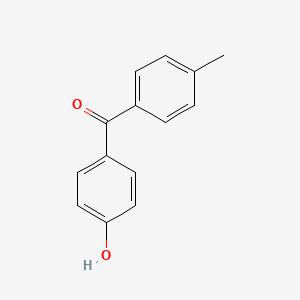

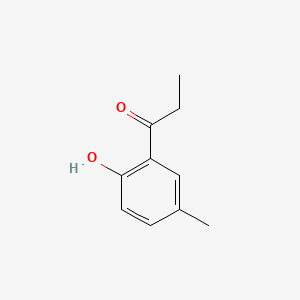

2'-Hydroxy-5'-methylpropiophenone

概要

説明

2'-Hydroxy-5'-methylpropiophenone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form complexes with metals such as palladium and iron, and it has been used in the synthesis of pharmaceutically important compounds. The compound has also been investigated for its ability to influence the affinity of hemoglobin for oxygen, which could have therapeutic implications .

Synthesis Analysis

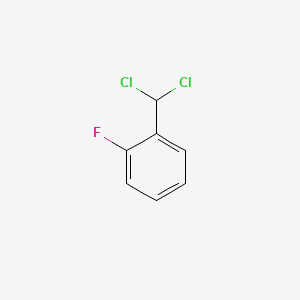

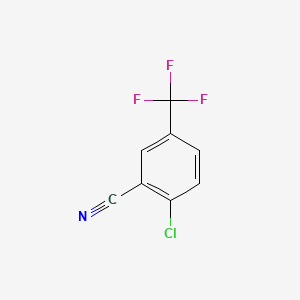

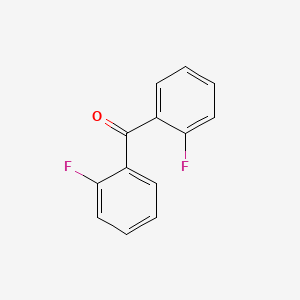

The synthesis of derivatives of this compound has been explored in several studies. For instance, a synthetic route to 2-amino-5-hydroxypropiophenone, a key precursor in the total synthesis of the anticancer drug irinotecan, has been developed. This synthesis involves regioselective nitration and a nucleophilic aromatic substitution (SNAr) displacement, which has been performed on a plant scale . Additionally, the preparation of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals has been achieved using sulfuryl chloride in the presence of an amide or a weak base, with the aryl migration proceeding stereospecifically .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. For example, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized, revealing the coexistence of enol–imine and keto–amine tautomeric forms in the asymmetric unit . Similarly, the Schiff-base complex 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol was synthesized and characterized, showing two independent molecules in the asymmetric unit that are hydrogen bonded and have different conformations .

Chemical Reactions Analysis

This compound has been shown to undergo various chemical reactions. It can react with palladium in strongly acidic media to form a yellow water-insoluble complex, which has been determined gravimetrically and spectrophotometrically . Additionally, it has been reported to undergo a unique multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated in various contexts. For instance, the diffusion coefficient and partition coefficient of the compound in nanoporous polydimethylsiloxane network and aqueous poly(ethylene glycol) diacrylate solution have been determined. This information is crucial for predicting the concentration of the compound as it diffuses from precursor solutions to crosslinked polymers during photo-polymerization processes . The compound also forms complexes with iron, which are pH-dependent and have been studied using spectrophotometry .

科学的研究の応用

1. Catalytic Reactions

2'-Hydroxy-5'-methylpropiophenone has been studied for its involvement in catalytic reactions. One notable application is in palladium-catalyzed reactions with aryl bromides. This process involves unique multiple arylation through successive C-C and C-H bond cleavages, leading to the formation of compounds like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

作用機序

Target of Action

2’-Hydroxy-5’-methylpropiophenone, also known as 1-(2-hydroxy-5-methylphenyl)propan-1-one, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (usually free radicals), which initiate a polymerization process . Therefore, the primary targets of this compound are the monomers or oligomers in the resin system that it is added to .

Mode of Action

Upon exposure to ultraviolet (UV) light, 2’-Hydroxy-5’-methylpropiophenone absorbs the light energy and undergoes a photochemical reaction to generate free radicals . These free radicals can then react with the monomers or oligomers in the resin system, initiating a polymerization reaction .

Biochemical Pathways

The primary biochemical pathway involved in the action of 2’-Hydroxy-5’-methylpropiophenone is the polymerization of monomers or oligomers in a resin system . The free radicals generated by the photoinitiator start a chain reaction, where they react with the monomers or oligomers, forming new radicals that can react with more monomers or oligomers . This process continues until the radicals are quenched, resulting in a three-dimensional polymer network .

Pharmacokinetics

Its solubility in the resin system, its absorption of uv light, and its efficiency in generating free radicals are critical for its function .

Result of Action

The result of the action of 2’-Hydroxy-5’-methylpropiophenone is the formation of a cured resin, which is a three-dimensional polymer network . This polymer network has properties such as hardness, chemical resistance, and abrasion resistance, which are desirable in coatings, inks, and adhesives .

Action Environment

The action of 2’-Hydroxy-5’-methylpropiophenone is influenced by environmental factors such as the intensity and wavelength of the UV light, the temperature, and the presence of oxygen . The compound is designed to be non-yellowing, making it suitable for applications that require long-term exposure to sunlight . It is also used in surface curing systems, suitable for acrylic UV-curable clear coat systems, such as those used on wood, metal, paper, plastic, and other substrates .

Safety and Hazards

2’-Hydroxy-5’-methylpropiophenone is harmful if swallowed . It is toxic to aquatic life and can cause long-lasting effects . Personal protective equipment should be worn when handling this chemical . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth and consult a physician .

将来の方向性

特性

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZJBPYDVCLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870809 | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938-45-4 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-5'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

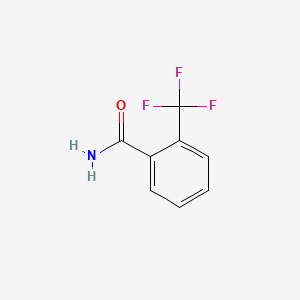

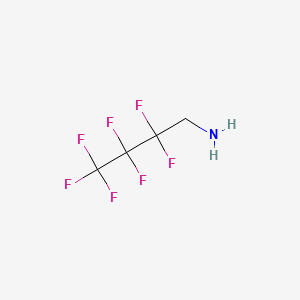

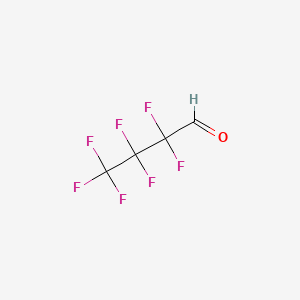

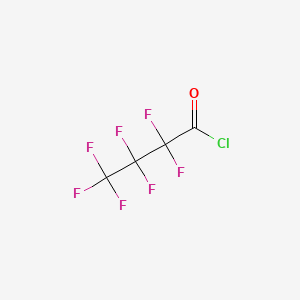

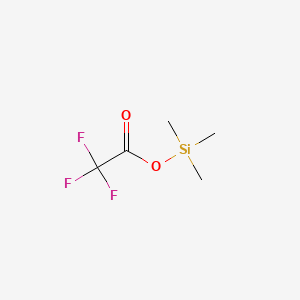

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2'-Hydroxy-5'-methylpropiophenone explored in the provided research?

A1: The research primarily focuses on utilizing this compound and its derivatives as analytical reagents and in the synthesis of new compounds. One study investigates its effectiveness as a chelating agent for spectrophotometric determination of iron []. Another explores the synthesis of new arylamine Mannich bases derived from this compound, showcasing its utility in organic synthesis [].

Q2: How is the structure of the synthesized arylamine Mannich bases confirmed in the research?

A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized arylamine Mannich bases. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) [].

Q3: Can this compound be used for the quantitative determination of metals?

A3: Yes, research suggests that this compound oxime, a derivative of this compound, exhibits potential for the quantitative determination of palladium. This application is demonstrated through both gravimetric and spectrophotometric methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。